molecular formula C10H14ClNO3 B2994307 Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride CAS No. 1049782-92-4

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride

Cat. No.: B2994307
CAS No.: 1049782-92-4
M. Wt: 231.68
InChI Key: FWUSELINWADQCC-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an aminomethyl group and a methoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride typically involves the esterification of 5-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(formylmethyl)-2-methoxybenzoic acid or 5-(carboxymethyl)-2-methoxybenzoic acid.

    Reduction: Formation of 5-(aminomethyl)-2-methoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 5-(aminomethyl)-2-ethoxybenzoate hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

    Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride is unique due to the presence of both an aminomethyl group and a methoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-(aminomethyl)-2-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSELINWADQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049782-92-4
Record name methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride
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